8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
Overview
Description
8-Phenyl-1-oxa-3-azaspiro[45]dec-2-en-2-amine is a chemical compound with the molecular formula C14H18N2O It is characterized by a spirocyclic structure, which includes a phenyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a phenyl-substituted precursor, an amine, and an oxygen donor in the presence of a catalyst. The reaction conditions often require controlled temperature and pressure to ensure the formation of the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient production of the compound. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The phenyl group or other substituents on the spirocyclic structure can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens or nucleophiles, can be used to achieve substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It may be studied for its biological activity, including potential interactions with biological targets such as enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in materials science, where it can be incorporated into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3-azaspiro[4.5]dec-2-ene, 2-phenyl-: This compound shares a similar spirocyclic structure but differs in the specific substituents attached to the spiro ring.
1-Oxa-8-azaspiro[4.5]decan-3-ol: Another spirocyclic compound with different functional groups, which may result in distinct chemical and biological properties.
Uniqueness
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine is unique due to its specific combination of a phenyl group, an oxa ring, and an azaspiro ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other spirocyclic compounds.
Properties
IUPAC Name |
8-phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-13-16-10-14(17-13)8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJZSAQFYIBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)CN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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